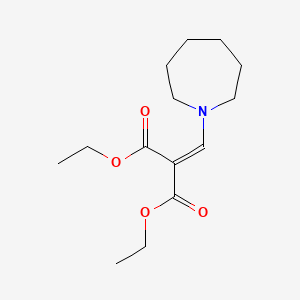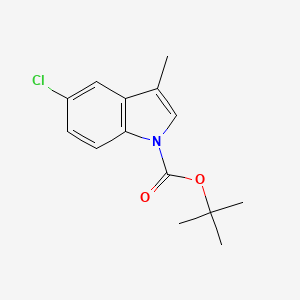![molecular formula C14H9ClN4 B11849632 [6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile CAS No. 88594-22-3](/img/structure/B11849632.png)
[6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile typically involves the construction of the imidazo[1,2-a]pyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with α,α′-dibromo-2,6-diacetylpyridine in refluxing acetonitrile can yield the desired imidazo[1,2-a]pyridine scaffold .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazo[1,2-a]pyridine N-oxides, while substitution reactions can introduce various functional groups at the chloro position.
Aplicaciones Científicas De Investigación
2-(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, thereby affecting cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: A core structure shared with the compound , known for its broad range of biological activities.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)imidazo[1,2-a]pyridine: Another derivative with potential therapeutic applications.
Uniqueness
2-(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile is unique due to the presence of the chloro and acetonitrile functional groups, which can significantly influence its chemical reactivity and biological activity. These functional groups allow for further derivatization and optimization of its properties for specific applications.
Propiedades
Número CAS |
88594-22-3 |
|---|---|
Fórmula molecular |
C14H9ClN4 |
Peso molecular |
268.70 g/mol |
Nombre IUPAC |
2-(6-chloro-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C14H9ClN4/c15-10-4-5-13-18-14(11-3-1-2-8-17-11)12(6-7-16)19(13)9-10/h1-5,8-9H,6H2 |
Clave InChI |
DIVYCUSEMGTGBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=C(N3C=C(C=CC3=N2)Cl)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-phenyl-2H-benzo[h]chromen-2-one](/img/structure/B11849586.png)









